molecular formula C18H16N4OS B5793759 N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5793759
M. Wt: 336.4 g/mol
InChI Key: ZTSYZNVCGLLLCY-UHFFFAOYSA-N
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Description

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiophene ring substituted with a cyano group, a methyl group, and a 4-methylphenyl group. This compound also contains a pyrazole ring substituted with a methyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to various substitution reactions to introduce the cyano, methyl, and 4-methylphenyl groups.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling of Rings: The thiophene and pyrazole rings are coupled together through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
  • N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Uniqueness

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the thiophene and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11-4-6-13(7-5-11)16-12(2)24-18(14(16)10-19)21-17(23)15-8-9-20-22(15)3/h4-9H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYZNVCGLLLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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